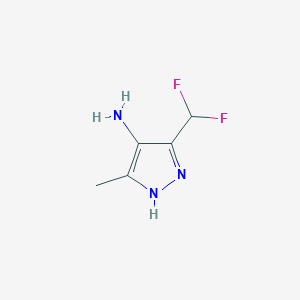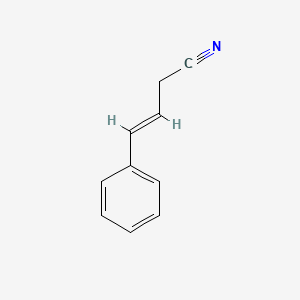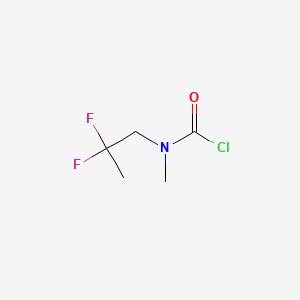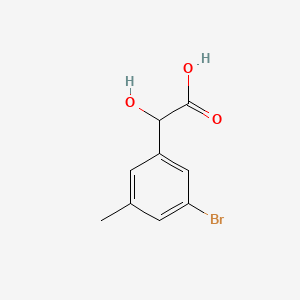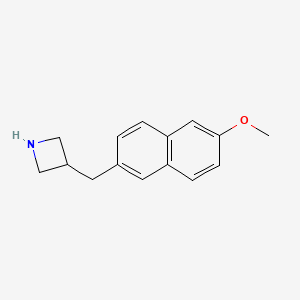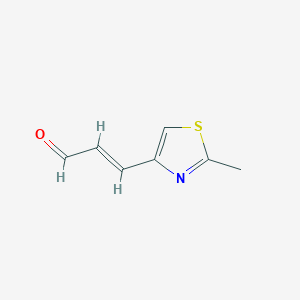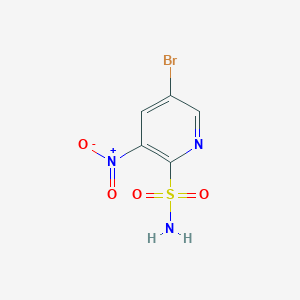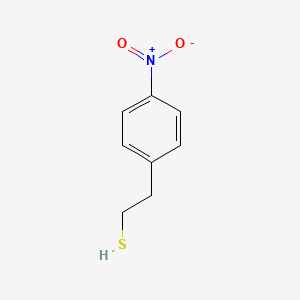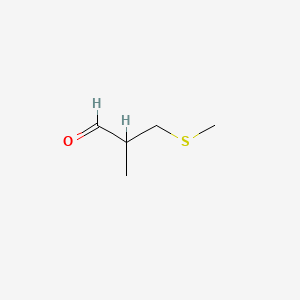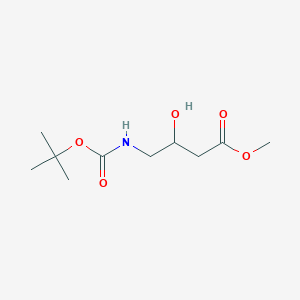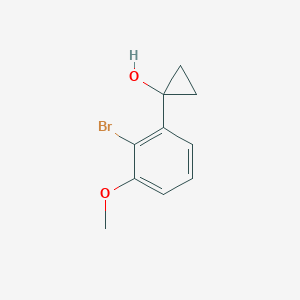
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11BrO2 This compound features a cyclopropane ring substituted with a 2-bromo-3-methoxyphenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-3-methoxybenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol compound. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylcyclopropanol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Formation of 1-(2-Bromo-3-methoxyphenyl)cyclopropanone.
Reduction: Formation of 1-(3-Methoxyphenyl)cyclopropan-1-ol.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine
- 1-(3-Methoxyphenyl)cyclopropan-1-amine
- 1-(2-Bromoethyl)cyclopropan-1-ol
Uniqueness
1-(2-Bromo-3-methoxyphenyl)cyclopropan-1-ol is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-(2-bromo-3-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11BrO2/c1-13-8-4-2-3-7(9(8)11)10(12)5-6-10/h2-4,12H,5-6H2,1H3 |
Clave InChI |
WTPMOXDHHQRJRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1Br)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



